N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a synthetic compound with a molecular formula of C15H19N3O4S2 . This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties .
Preparation Methods
The synthesis of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the thiadiazole core . The intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other thiadiazole derivatives.
Biology: Investigated for its potential antiviral, antifungal, and antibacterial activities.
Medicine: Explored for its potential use as an anticonvulsant, antidiabetic, and anticancer agent.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole moiety is known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . Additionally, the compound may interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Investigated for its anticancer properties.
N1-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2yl]-N4-[1-(4-hydroxyphenyl)(phenyl)methanone] semicarbazone: Found to be a potent anticonvulsant agent. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H19N3O4S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-4-9-24(20,21)15-18-17-14(23-15)16-13(19)10-11-5-7-12(22-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,19) |
InChI Key |
HDRREHDEROOWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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